molecular formula C14H11ClO3S B1615733 Cliprofen CAS No. 51022-75-4

Cliprofen

Cat. No. B1615733
CAS RN: 51022-75-4
M. Wt: 294.8 g/mol
InChI Key: NLGUJWNOGYWZBI-UHFFFAOYSA-N
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Description

Cliprofen is a useful research compound. Its molecular formula is C14H11ClO3S and its molecular weight is 294.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cliprofen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cliprofen including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51022-75-4

Molecular Formula

C14H11ClO3S

Molecular Weight

294.8 g/mol

IUPAC Name

2-[3-chloro-4-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H11ClO3S/c1-8(14(17)18)9-4-5-10(11(15)7-9)13(16)12-3-2-6-19-12/h2-8H,1H3,(H,17,18)

InChI Key

NLGUJWNOGYWZBI-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 29.7 parts of diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 5 hours. The reaction mixture is cooled and washed twice with 80 parts of benzene. The aqueous phase is acidified with concentrated hydrochloric acid solution and the product is extracted with chloroform. The extract is dried, filtered and evaporated. The oily residue is dissolved in 160 parts of ether. This solution is stirred with activated charcoal, filtered and evaporated. The oily residue is purified by column-chromatography, using a mixture of chloroform and 5% of methanol. The pure fractions are collected and the solvent is evaporated. The oily residue which solidifies on standing, is triturated in a mixture of benzene and petroleumether, yielding 3-chloro-4-(2-thenoyl)hydratropic acid; mp. 82.5° C; also named 3-chloro-4-(2-thenoyl)-α-methyl-phenylacetic acid.
[Compound]
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29.7
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diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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